molecular formula C19H23Cl2NO B2681806 2,5-dichloro-N-[(2-methyl-2-adamantyl)methyl]benzamide CAS No. 887197-55-9

2,5-dichloro-N-[(2-methyl-2-adamantyl)methyl]benzamide

Cat. No. B2681806
CAS RN: 887197-55-9
M. Wt: 352.3
InChI Key: WBBXVYMFSXKITN-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[(2-methyl-2-adamantyl)methyl]benzamide, also known as A-836,339, is a potent and selective cannabinoid CB1 receptor antagonist. It has been studied extensively for its potential therapeutic applications in various diseases, including obesity, addiction, and neurological disorders.

Scientific Research Applications

Polymer Synthesis and Material Science

Adamantane-containing polyamide-imides have been synthesized for their potential in creating materials with exceptional thermal stability and mechanical properties. For instance, a study by Liaw and Liaw (2001) developed new polyamide-imides containing pendent adamantyl groups, showcasing their solubility in various solvents and their potential in producing transparent, flexible, and tough films. These polymers exhibited glass transition temperatures between 230–254°C and showed significant thermal degradation resistance, highlighting their application in high-performance material science (Liaw & Liaw, 2001).

Medicinal Chemistry and Drug Design

Adamantane derivatives have been explored for their therapeutic potential, particularly in the design of novel drug candidates. For example, research into N-(adamantan-1-yl)-4-[(adamantan-1-yl)-sulfamoyl]benzamide and its derivatives demonstrated significant anti-dengue virus activity, underscoring the importance of adamantane-based structures in developing antiviral agents. This study highlighted the effectiveness of microwave-assisted synthesis in enhancing reaction yields and reducing reaction times, offering a promising approach for the rapid development of adamantane-containing drug candidates (Joubert, Foxen, & Malan, 2018).

Antimicrobial and Antipathogenic Activity

Compounds with adamantane or benzamide structures have also been investigated for their antimicrobial and antipathogenic properties. For instance, thiourea derivatives, including those with benzamide functionalities, have shown promising antibacterial and antifungal activities. The presence of certain halogen substituents on these compounds significantly enhanced their antimicrobial efficacy, particularly against biofilm-forming pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. This research suggests the potential of such derivatives in developing new antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

properties

IUPAC Name

2,5-dichloro-N-[(2-methyl-2-adamantyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23Cl2NO/c1-19(13-5-11-4-12(7-13)8-14(19)6-11)10-22-18(23)16-9-15(20)2-3-17(16)21/h2-3,9,11-14H,4-8,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBXVYMFSXKITN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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